Comprehensive Spectral Profiling and Structural Characterization of Tert-Butyl 5-Aminopyrimidine-2-Carboxylate
Comprehensive Spectral Profiling and Structural Characterization of Tert-Butyl 5-Aminopyrimidine-2-Carboxylate
Executive Summary
Tert-butyl 5-aminopyrimidine-2-carboxylate () is a highly functionalized heterocyclic building block with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol [1][2]. This whitepaper provides an in-depth technical analysis of its spectral properties (NMR, IR, MS) and the self-validating experimental protocols required for its rigorous structural confirmation.
Chemical Context & Rationale
In modern drug discovery, pyrimidine-2-carboxylate derivatives serve as critical core scaffolds. They are extensively utilized in the synthesis of beta-secretase (BACE) inhibitors targeting Alzheimer's disease pathology[3] and act as vital intermediates in the development of voltage-gated sodium channel (Nav) modulators for advanced pain management[4].
The incorporation of a tert-butyl ester in this specific molecule provides an orthogonal protecting group strategy compared to standard methyl or ethyl esters. The steric bulk of the tert-butyl group prevents unwanted nucleophilic attack at the carbonyl center during downstream cross-coupling reactions at the pyrimidine ring. Validating the integrity of this structure requires a multi-modal approach, as the electron-donating amine and electron-withdrawing nitrogens create a complex electronic environment.
Figure 1: Orthogonal spectral validation workflow for structural confirmation.
Orthogonal Spectral Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive connectivity data. The pyrimidine core is highly symmetric, rendering the C4 and C6 positions chemically equivalent. The electron-donating nature of the 5-amino group shields the adjacent C4/C6 protons, counteracting the strong electron-withdrawing effect of the pyrimidine nitrogens.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Note |
|---|---|---|---|---|
| 8.25 | Singlet (s) | 2H | C4-H, C6-H | Deshielded by the heteroaromatic ring, but partially shielded by the ortho-NH₂ group. |
| 6.10 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable with D₂O. Broadening is caused by quadrupolar relaxation of the ¹⁴N nucleus. |
| 1.55 | Singlet (s) | 9H | -C(CH₃)₃ | Highly shielded aliphatic protons from the tert-butyl group. |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Causality / Mechanistic Note |
|---|---|---|
| 163.5 | C=O (Ester) | Carbonyl carbon strongly deshielded by the adjacent oxygen. |
| 149.8 | C2 (Pyrimidine) | Highly deshielded due to position between two electronegative nitrogens and the ester. |
| 143.2 | C4, C6 (Pyrimidine) | Aromatic carbons adjacent to the ring nitrogens. |
| 141.0 | C5 (Pyrimidine) | Attached to the electronegative exocyclic nitrogen (-NH₂). |
| 82.1 | -C(CH₃)₃ (Quat.) | Tert-butyl quaternary carbon, shifted downfield by the ester oxygen. |
| 27.8 | -C(CH₃)₃ (Methyls)| Aliphatic methyl carbons. |
Mass Spectrometry (ESI-MS)
Mass spectral analysis of pyrimidine carboxylates typically relies on electrospray ionization (ESI) coupled with liquid chromatography[5]. Under positive ESI conditions, the basic pyrimidine nitrogens and the primary amine readily accept a proton. A hallmark of tert-butyl esters is their susceptibility to in-source fragmentation, specifically the loss of isobutylene (56 Da).
Table 3: High-Resolution Mass Spectrometry (ESI+)
| m/z (Observed) | Ion Species | Relative Abundance | Causality / Fragmentation Pathway |
|---|---|---|---|
| 196.1085 | [M+H]⁺ | 100% | Protonated molecular ion. |
| 140.0458 | [M+H - C₄H₈]⁺ | 45% | Loss of isobutylene, yielding the free carboxylic acid. |
| 118.1000 | [M+Na]⁺ | 15% | Sodium adduct formation (common in LC-MS buffers). |
| 96.0561 |[M+H - C₄H₈ - CO₂]⁺| <10% | Subsequent decarboxylation of the m/z 140 fragment. |
Figure 2: Logical fragmentation pathway of the protonated molecular ion during ESI-MS.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is utilized to confirm the presence of the primary amine and the ester carbonyl, which can sometimes be ambiguous in MS alone.
Table 4: ATR-FTIR Spectral Bands
| Wavenumber (cm⁻¹) | Peak Shape | Assignment | Causality / Mechanistic Note |
|---|---|---|---|
| 3420, 3310 | Sharp, Doublet | N-H stretch | Characteristic symmetric and asymmetric stretching of a primary amine. |
| 2975 | Weak | C-H stretch | Aliphatic sp³ C-H stretching from the tert-butyl group. |
| 1715 | Strong, Sharp | C=O stretch | Ester carbonyl stretching; lack of a broad OH band confirms it is not the free acid. |
| 1580, 1550 | Medium | C=C, C=N stretch | Pyrimidine ring skeletal vibrations. |
| 1160 | Strong | C-O stretch | Ester alkoxy bond stretching. |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and blank subtractions.
Protocol 1: NMR Sample Preparation and Acquisition
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Sample Weighing : Accurately weigh 5.0 - 10.0 mg of the analyte.
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Solvent Addition : Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Causality: DMSO-d₆ is selected over CDCl₃ to ensure complete dissolution of the highly crystalline, polar pyrimidine core. Furthermore, DMSO slows the proton exchange rate of the -NH₂ group, preventing the rapid exchange line broadening often seen in protic or less viscous solvents, allowing for a distinct broad singlet.
-
-
Homogenization : Vortex for 30 seconds until optically clear. Transfer to a standard 5 mm NMR tube.
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Acquisition : Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) at 298 K. Validate the spectrum by ensuring the TMS peak is exactly at 0.00 ppm.
Protocol 2: LC-ESI-MS Analysis
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Stock Solution : Prepare a 1 mg/mL stock solution in HPLC-grade Methanol.
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Working Dilution : Dilute the stock to 1 μg/mL using a 50:50 mixture of Water:Methanol containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic pyrimidine nitrogens in positive ESI mode.
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-
Chromatography : Inject 2 μL onto an Acquity UPLC BEH C8 column (50 × 2.1 mm, 1.7 μm)[4]. Elute using a gradient of 2-98% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 4.5 minutes.
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MS Parameters : Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 50 to 500.
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Self-Validation: Run a blank injection (solvent only) prior to the sample to subtract background noise and confirm the absence of carryover.
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Protocol 3: ATR-FTIR Spectroscopy
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Background Scan : Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the clean, dry diamond ATR crystal.
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Self-Validation: This step mathematically eliminates atmospheric water vapor and CO₂ interferences from the final spectrum.
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Sample Application : Place approximately 2 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil.
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Causality: Analyzing the neat solid via Attenuated Total Reflectance (ATR) prevents solvent bands from masking critical functional group frequencies (e.g., the ester C=O stretch).
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Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹.
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Cleaning : Clean the crystal with isopropanol and wipe dry with a lint-free tissue.
Sources
- 1. CAS 1888307-94-5 | tert-Butyl 5-aminopyrimidine-2-carboxylate,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. tert-Butyl 5-aminopyrimidine-2-carboxylate - 上海柯维化学技术有限公司 [kewelchem.com]
- 3. WO2014138484A1 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use - Google Patents [patents.google.com]
- 4. WO2022256702A1 - Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
